8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-((2-Hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 442864-89-3) is a purine-dione derivative with a molecular formula of C₁₄H₂₂N₄O₃S and a molecular weight of 326.42 g/mol . Structurally, it features:
- 3-Methyl group at position 3,
- Isopentyl (3-methylbutyl) substituent at position 7,
- (2-Hydroxypropyl)thio moiety at position 7.
This compound is synthesized and supplied commercially for research purposes, particularly in biochemistry and pharmaceutical intermediates .
Properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8-9,19H,5-7H2,1-4H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYZPQQQFRVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The hydroxypropylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with 2-hydroxypropylthiol under basic conditions.
Alkylation: The isopentyl group is introduced through an alkylation reaction, where the purine derivative is treated with an isopentyl halide in the presence of a strong base.
Methylation: The final step involves methylation of the purine core, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine core or the thioether linkage, potentially yielding dihydropurine derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thioether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives and thiols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential as a biochemical probe. It can be used to investigate the role of purine derivatives in cellular processes and to develop new assays for enzyme activity.
Medicine
The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is being explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase. The compound may inhibit these enzymes, leading to alterations in cellular purine levels and subsequent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Position 8 Modifications: The target compound’s 2-hydroxypropylthio group enhances hydrogen-bonding capacity compared to the 2-oxopropylthio analog (), which lacks a hydroxyl group . Aromatic substituents (e.g., 8-phenyl in Compound 15) increase rigidity and lipophilicity, reflected in higher melting points (164–333°C vs.
Position 7 Substituents :
- Isopentyl in the target compound provides flexibility and moderate lipophilicity, whereas benzyl (Compound 15) or 3-methylbenzyl () groups introduce steric bulk and aromatic interactions .
Synthetic Yields: Derivatives like M3 and M4 () show high yields (85.9–90.5%), suggesting favorable reactivity for hydroxypropyl and chlorophenoxy substitutions .
Functional Group Impact on Reactivity and Bioactivity
- Hydroxypropyl vs. Oxopropyl : The hydroxyl group in the target compound may improve water solubility and metabolic stability compared to the ketone-containing analog .
- Aromatic vs. Aliphatic Chains : Benzyl and biphenyl groups () likely increase membrane permeability but may reduce solubility .
Research Findings and Limitations
- Biological Data: Limited bioactivity information is available in the provided evidence. Further studies are needed to compare pharmacological profiles.
Biological Activity
8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a hydroxypropyl thio group and an isopentyl chain, suggests various mechanisms of action that may influence cellular processes.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 318.42 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphatases, which are pivotal in signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Antitumor Properties : Initial in vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : It appears to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
In Vivo Studies
Animal models treated with the compound showed a marked decrease in tumor size compared to control groups. These findings support its potential application in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar purine derivatives was conducted:
| Compound Name | Antioxidant Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl | High | Significant | Moderate |
| 7-Methylxanthine | Moderate | Low | High |
| 9-Ethyladenine | Low | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
